molecular formula C19H17ClN4O2S B4740727 N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4740727
M. Wt: 400.9 g/mol
InChI Key: PCJGQOYFTYSCGZ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Assembly: The final step involves the coupling of the triazole derivative with acetamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used.

    Reduction: Catalysts like Pd/C or reagents like NaBH4 can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antifungal, or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors by binding to their active sites, thereby inhibiting their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE may have unique properties due to the specific arrangement of its functional groups, which could confer distinct biological activities or chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-2-11-24-18(15-5-3-4-6-16(15)25)22-23-19(24)27-12-17(26)21-14-9-7-13(20)8-10-14/h2-10,25H,1,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGQOYFTYSCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-CHLOROPHENYL)-2-{[5-(2-HYDROXYPHENYL)-4-(PROP-2-EN-1-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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